
2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenyl group, an imidazole ring, and a hydroxyethylamino group, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:
-
Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of phenyl compounds to introduce the dichloro groups at the 2 and 4 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
-
Introduction of the Imidazole Ring: : The dichlorophenyl intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the imidazol-1-yl derivative.
-
Amino Alcohol Formation: : The imidazol-1-yl derivative undergoes a reaction with ethylene oxide or a similar epoxide to introduce the hydroxyethylamino group. This step requires careful control of temperature and pH to ensure the desired product is obtained.
-
Oxalate Formation: : Finally, the compound is treated with oxalic acid or its derivatives to form the oxalate salt. This step is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification Steps: Multiple purification steps, including crystallization and chromatography, are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethylamino group can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in studying protein-ligand interactions.
Medicine
Medically, 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases, including its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethylamino group allows for hydrogen bonding, while the imidazole ring can participate in π-π interactions, contributing to its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(2-aminoethylamino)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(triazol-1-yl)-2-propanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate stands out due to its oxalate salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility is a critical factor.
Propriétés
Numéro CAS |
83338-42-5 |
|---|---|
Formule moléculaire |
C16H19Cl2N3O6 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-(2-hydroxyethylamino)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C14H17Cl2N3O2.C2H2O4/c15-11-1-2-12(13(16)7-11)14(21,8-17-4-6-20)9-19-5-3-18-10-19;3-1(4)2(5)6/h1-3,5,7,10,17,20-21H,4,6,8-9H2;(H,3,4)(H,5,6) |
Clé InChI |
YSTUIBZHNAVIQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CNCCO)(CN2C=CN=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


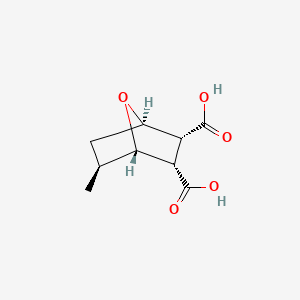


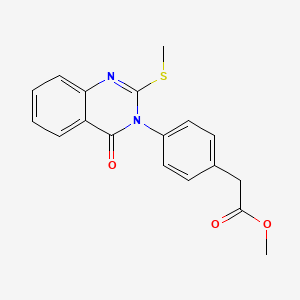
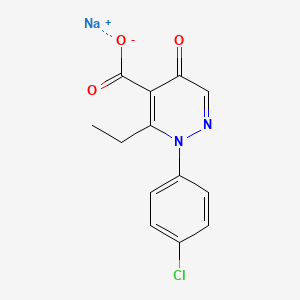
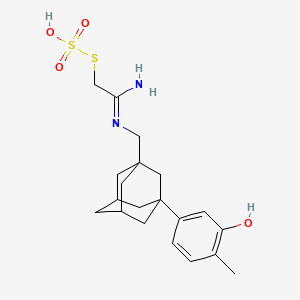
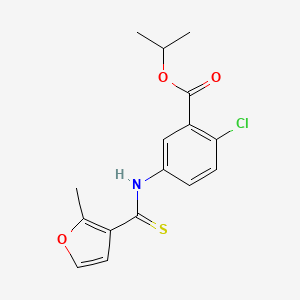

![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

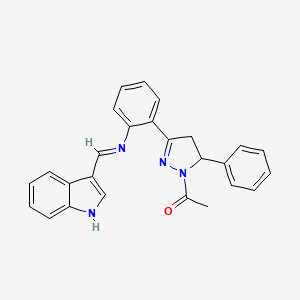

![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

